![molecular formula C14H19ClN4 B1464009 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1311316-45-6](/img/structure/B1464009.png)
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride
Overview
Description
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in the synthesis of various pharmaceuticals and other chemical products
Biochemical Analysis
Biochemical Properties
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nitric oxide synthase and muscarinic receptors, influencing their activity . These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect cardiovascular function by altering mean arterial pressure, heart rate, and renal sympathetic nerve activity . Additionally, it has been observed to induce changes in vascular tension and relaxation in isolated aortic rings .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to muscarinic receptors and nitric oxide synthase, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression and subsequent physiological effects. The compound’s ability to modulate muscarinic signaling pathways is particularly noteworthy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its cardiovascular effects, such as changes in mean arterial pressure and heart rate, can be observed over a period of time following administration . These temporal effects are essential for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to reduce mean arterial pressure and increase heart rate in a dose-dependent manner . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with nitric oxide synthase can influence the production of nitric oxide, a critical signaling molecule
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride typically involves the reaction of 1-phenyl-1H-pyrazol-4-carbaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve more advanced techniques such as continuous flow chemistry or large-scale batch processing. These methods ensure the efficient production of high-purity this compound, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of various diseases.
Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride is similar to other piperazine derivatives, such as piperazine itself, 1-(4-phenyl-1H-pyrazol-3-yl)methylpiperazine, and 1-(4-phenyl-1H-pyrazol-5-yl)methylpiperazine. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.
Properties
CAS No. |
1311316-45-6 |
|---|---|
Molecular Formula |
C14H19ClN4 |
Molecular Weight |
278.78 g/mol |
IUPAC Name |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17;/h1-5,10,12,15H,6-9,11H2;1H |
InChI Key |
NASHTQOMHLWHHQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)

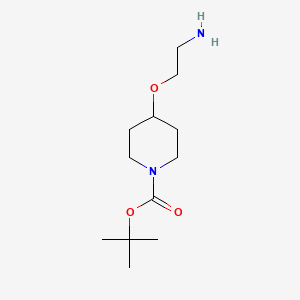
amine](/img/structure/B1463932.png)
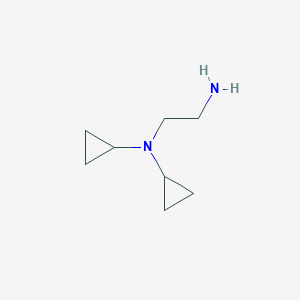
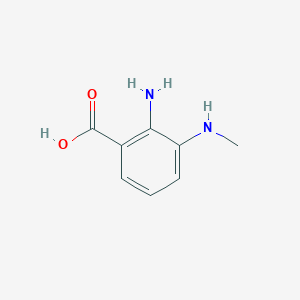
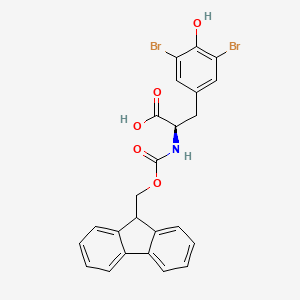

![1-[4-(2-Methoxyethoxy)phenyl]propan-2-one](/img/structure/B1463941.png)


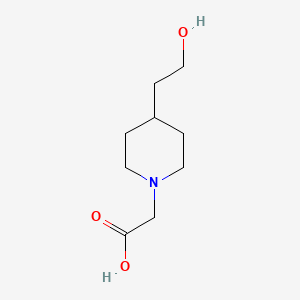
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
